molecular formula C14H8F3N3O2 B6164914 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole CAS No. 263022-19-1

6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole

Cat. No. B6164914
CAS RN: 263022-19-1
M. Wt: 307.2
InChI Key:
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Description

6-Nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole (6-NTFPBD) is an organic compound with a variety of applications in scientific research. It is a heterocyclic compound, containing both nitrogen and oxygen atoms in its ring structure, and is used in a variety of biochemical and physiological experiments. 6-NTFPBD is also used in the synthesis of other compounds that are used in research applications.

Scientific Research Applications

6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole has a variety of applications in scientific research. It has been used in the synthesis of compounds for use in drug discovery, as well as in the study of enzyme inhibition and protein-protein interactions. 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole has also been used in the study of cell signaling pathways and the regulation of gene expression.

Mechanism of Action

The mechanism of action of 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole is not fully understood. However, it is believed to act as an inhibitor of enzymes and protein-protein interactions, as well as a regulator of gene expression. It is also believed to have an effect on cell signaling pathways.
Biochemical and Physiological Effects
6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole has been shown to inhibit the activity of enzymes involved in DNA replication, transcription, and translation. It has also been shown to inhibit protein-protein interactions, and to affect cell signaling pathways. In addition, 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole has been shown to have an effect on gene expression.

Advantages and Limitations for Lab Experiments

The use of 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole in lab experiments has a number of advantages. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. In addition, it is relatively non-toxic and has a low risk of causing adverse reactions. However, there are also a number of limitations to using 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole in lab experiments. It is not always easy to obtain in large quantities, and its effects on biochemical and physiological processes are not fully understood.

Future Directions

There are a number of potential future directions for the use of 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole in scientific research. These include further study of its effects on biochemical and physiological processes, its potential use in drug discovery, and its potential use as a regulator of gene expression. In addition, further research could be conducted into its mechanism of action and its potential applications in the study of cell signaling pathways.

Synthesis Methods

6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole can be synthesized using a variety of methods, including the Buchwald-Hartwig amination reaction, the Suzuki-Miyaura cross-coupling reaction, and the Ullmann reaction. The most common method for synthesizing 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole is the Buchwald-Hartwig amination reaction, which involves the reaction of a primary amine with an aryl halide in the presence of a palladium catalyst. This reaction produces 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole in high yields and is relatively easy to perform.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole involves the nitration of 2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with nitrous acid to form the final product.", "Starting Materials": [ "2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite" ], "Reaction": [ "Nitration of 2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole using nitric acid and sulfuric acid to form 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole", "Reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst", "Diazotization of the amino group using hydrochloric acid and sodium nitrite to form the diazonium salt", "Coupling of the diazonium salt with nitrous acid to form the final product, 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole" ] }

CAS RN

263022-19-1

Product Name

6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.2

Purity

95

Origin of Product

United States

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